molecular formula C6H12N2O2 B1587922 4-Methylpiperazine-2-carboxylic acid CAS No. 721876-16-0

4-Methylpiperazine-2-carboxylic acid

Cat. No. B1587922
CAS RN: 721876-16-0
M. Wt: 144.17 g/mol
InChI Key: LJMBMKKMKAFQAV-UHFFFAOYSA-N
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Description

4-Methylpiperazine-2-carboxylic acid (MPCA) is an organic compound that is used in a variety of scientific applications. It is a white solid with a molecular formula of C6H12N2O2 and a molecular weight of 140.17 g/mol. MPCA is a versatile compound that is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a reagent in various biochemical and physiological studies.

Scientific Research Applications

Homochiral Metal-Organic Frameworks

4-Methylpiperazine-2-carboxylic acid has been utilized in the synthesis of a homochiral Cu(II) framework, showcasing excellent ferroelectric properties and potential in high-frequency applications. This framework acts as an efficient heterogeneous catalyst in the three-component coupling of amines, aldehydes, and alkynes, as well as in Pechmann reactions, highlighting its significance in catalysis and materials science (Gupta et al., 2017).

Endosomolytic Polymers

In the field of biomedical research, derivatives of 4-Methylpiperazine-2-carboxylic acid have been incorporated into poly(amido-amine)s (PAAs), demonstrating considerable differences in the basicity of the amino groups present. These PAAs show potential as endosomolytic polymers, offering insights into their physicochemical and biological properties and their relevance in drug delivery systems (Ferruti et al., 2000).

Anticancer Compound Synthesis

The compound has also played a crucial role in the synthesis of new derivatives with potential anticancer activities, as seen in studies involving 4-methylpiperazine-1-carbodithioc acid derivatives. These studies contribute to the development of novel anticancer agents, illustrating the compound's application in medicinal chemistry and pharmacology (Hou et al., 2006).

Synthesis of Chiral Compounds

4-Methylpiperazine-2-carboxylic acid is pivotal in the synthesis of chiral compounds, serving as a derivatization reagent for the ultrasensitive detection of amine enantiomers by HPLC-MS/MS. This application underscores its importance in analytical chemistry, especially in the chiral analysis of pharmaceuticals (Jin et al., 2020).

Organic Salt Formation

The compound's interaction with aromatic carboxylic acids to form multi-component hydrogen-bonding organic salts has been explored, revealing the compound's role in forming diverse supramolecular architectures. This research provides valuable insights into crystal engineering and the design of novel materials (Yang et al., 2015).

properties

IUPAC Name

4-methylpiperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c1-8-3-2-7-5(4-8)6(9)10/h5,7H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJMBMKKMKAFQAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCNC(C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40423592
Record name 4-Methylpiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpiperazine-2-carboxylic acid

CAS RN

721876-16-0
Record name 4-Methylpiperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40423592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Ethyl 4-methylpiperazine-2-carboxylate (1.03 g, 6 mmol) was reacted with NaOH (0.48 g, 12 mmol) according to the procedure as described in Example 21, Step A to give the title compound as colorless oil (0.86 g, 100%). The compound was characterized by the following spectroscopic data:
Quantity
1.03 g
Type
reactant
Reaction Step One
Name
Quantity
0.48 g
Type
reactant
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of finding 4-Methylpiperazine-2-carboxylic acid in Cola pachycarpa stem extract?

A1: While the abstract itself doesn't delve into the specific properties or potential applications of 4-Methylpiperazine-2-carboxylic acid, its presence as one of the most abundant compounds in the stem extract of Cola pachycarpa is noteworthy. [] This suggests it could contribute to the plant's purported use in traditional medicine, potentially playing a role in the treatment and management of various ailments. Further research is needed to understand the specific biological activity and potential therapeutic benefits of this compound.

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